molecular formula C13H11N3O2 B13984224 5-(5-Hydroxy-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one

5-(5-Hydroxy-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one

Cat. No.: B13984224
M. Wt: 241.24 g/mol
InChI Key: ADRCCDGCAXKVKR-UHFFFAOYSA-N
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Description

5-(5-Hydroxy-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indazole ring fused with a pyridinone moiety. The presence of a hydroxy group on the indazole ring and a methyl group on the pyridinone ring contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Hydroxy-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indazole Ring: Starting from a suitable precursor, the indazole ring is synthesized through cyclization reactions.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Formation of the Pyridinone Ring: The pyridinone ring is constructed through condensation reactions involving appropriate starting materials.

    Methylation: The final step involves the methylation of the pyridinone ring, typically using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(5-Hydroxy-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Reagents like thionyl chloride, phosphorus tribromide, or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(5-Hydroxy-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(5-Hydroxy-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the indazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Hydroxy-1H-indazol-1-yl)-Ethanone
  • 1-(5-Hydroxy-1H-indazol-1-yl)-Methanone

Uniqueness

5-(5-Hydroxy-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one is unique due to the presence of both the indazole and pyridinone rings, along with the hydroxy and methyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

5-(5-hydroxyindazol-1-yl)-1-methylpyridin-2-one

InChI

InChI=1S/C13H11N3O2/c1-15-8-10(2-5-13(15)18)16-12-4-3-11(17)6-9(12)7-14-16/h2-8,17H,1H3

InChI Key

ADRCCDGCAXKVKR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=CC1=O)N2C3=C(C=C(C=C3)O)C=N2

Origin of Product

United States

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